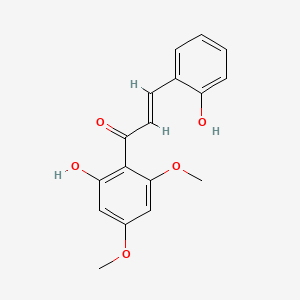

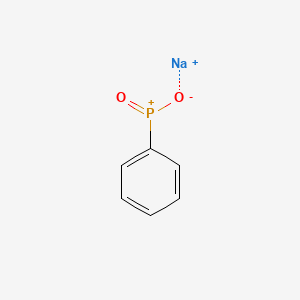

Sodium phenylphosphinate

描述

Sodium phenylphosphinate is a compound that has been explored in various research contexts, particularly in the synthesis of complex molecules and materials with potential applications in fields such as catalysis and flame retardancy. While the provided papers do not directly discuss sodium phenylphosphinate, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding sodium phenylphosphinate as well.

Synthesis Analysis

The synthesis of related phosphinate compounds involves multiple routes, such as the reaction of bis(hydroxylmethyl)phosphinic acid with NaOH to form three-dimensional sodium phosphinates . Another example includes the synthesis of a lariat ether with a phosphinic acid functional group, where the crystal structure of its sodium salt was determined . Additionally, the synthesis of 2-carboxyethyl(phenyl)phosphinic acid was improved by optimizing reaction conditions, which could be relevant for the synthesis of sodium phenylphosphinate .

Molecular Structure Analysis

The molecular structure of sodium phenylphosphinate-related compounds has been characterized using various techniques. For instance, the crystal structure of a sodium salt of a phosphinic acid derivative was elucidated using X-ray diffraction, revealing a V-shaped macrocycle and a complex hydrogen bonding network . This type of structural information is crucial for understanding the properties and potential applications of sodium phenylphosphinate.

Chemical Reactions Analysis

Chemical reactions involving phosphinate anions and related compounds have been studied, such as the nucleophilic substitution with phosphide anions to produce phosphine derivatives . Additionally, sodium arylsulfinates have been used to generate arylsulfenyl radicals in water, reacting with various substrates to synthesize sulfides and phosphonothioates . These reactions highlight the reactivity of phosphinate-related compounds and may provide insights into the chemical behavior of sodium phenylphosphinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to sodium phenylphosphinate have been investigated. For example, the pKa of a phosphinic acid derivative was determined in a mixed solvent system , and the water solubility of heterocyclic phosphino amino acids with bulky aromatic substituents on phosphorus was reported . These studies contribute to a better understanding of the behavior of phosphinate compounds in different environments, which is relevant for the application of sodium phenylphosphinate.

科学研究应用

Application in Energy Storage

- Specific Scientific Field: Energy Storage, specifically in Sodium-Ion Batteries .

- Summary of the Application: Sodium-ion batteries are expected to be competitive technologies for large-scale energy storage applications due to the extraordinary sodium abundance, low manufacturing cost, and high safety . Sodium phenylphosphinate could potentially be used in the development of these batteries.

- Results or Outcomes: While the specific outcomes of using Sodium phenylphosphinate in sodium-ion batteries are not detailed in the sources I found, the general expectation is that the use of sodium-based materials could lead to lower manufacturing costs and higher safety in large-scale energy storage applications .

Application in Electroless Nickel Plating

- Specific Scientific Field: Electroless Nickel Plating .

- Summary of the Application: Sodium hypophosphite, a compound similar to Sodium phenylphosphinate, can reduce metal ions back into base metal. This forms the basis for electroless nickel plating (Ni-P), which is a main industrial application . With this method, a durable nickel-phosphorus film can coat objects with irregular surfaces, such as in avionics, aviation and the petroleum field .

- Results or Outcomes: The resulting nickel deposit contains up to 15% phosphorus .

Application in Synthesis of Pharmaceuticals and Agrochemicals

安全和危害

Sodium phenylphosphinate may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

属性

IUPAC Name |

sodium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJJPFYGIRKQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

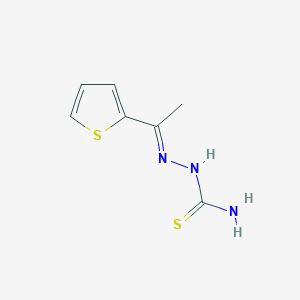

C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063402 | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium phenylphosphinate | |

CAS RN |

4297-95-4 | |

| Record name | Sodium phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)